molecular formula C17H23N3O3 B5298200 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide

Katalognummer B5298200
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: GUGRLHSACWJPMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide, commonly known as BRL-15572, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known for its ability to modulate the activity of certain receptors in the brain.

Wirkmechanismus

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor and a selective agonist of the sigma-1 receptor. By modulating the activity of these receptors, BRL-15572 can influence the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This, in turn, can affect various physiological processes, including mood, motivation, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 can produce a variety of biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain brain regions, which can enhance reward processing and motivation. It has also been shown to reduce pain perception in animal models, suggesting potential analgesic effects. Additionally, BRL-15572 has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

BRL-15572 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for easy access to the brain. It is also highly selective for certain receptors, which can reduce the risk of off-target effects. However, one limitation of BRL-15572 is its relatively short half-life, which can make it challenging to maintain consistent levels in the body over time.

Zukünftige Richtungen

There are several potential future directions for the study of BRL-15572. One area of interest is its potential use in the treatment of addiction. Studies have shown that BRL-15572 can reduce drug-seeking behavior in animal models, suggesting its potential use as a treatment for addiction. Additionally, BRL-15572 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. Therefore, further studies are needed to investigate its potential use in the treatment of these disorders. Finally, the development of more potent and selective analogs of BRL-15572 could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, BRL-15572 is a small molecule that has been studied extensively for its potential therapeutic applications. Its ability to modulate the activity of certain receptors in the brain has led to its investigation as a potential treatment for various neurological and psychiatric disorders. Although there are limitations to its use in lab experiments, BRL-15572 has several advantages that make it a promising candidate for further study. Future research in this area could lead to the development of new therapeutic agents for the treatment of addiction, neurodegenerative diseases, and other disorders.

Synthesemethoden

The synthesis of BRL-15572 involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with N-cyclopropyl-2-(4-piperazinyl)acetamide in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This method has been optimized to yield high purity and high yield of BRL-15572.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including mood regulation, reward processing, and pain perception. Therefore, BRL-15572 has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, addiction, and chronic pain.

Eigenschaften

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-17(18-14-2-3-14)11-20-7-5-19(6-8-20)10-13-1-4-15-16(9-13)23-12-22-15/h1,4,9,14H,2-3,5-8,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGRLHSACWJPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopropylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.